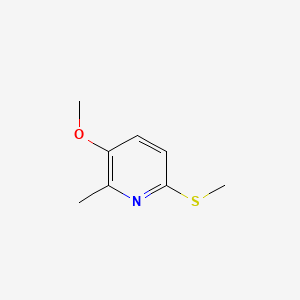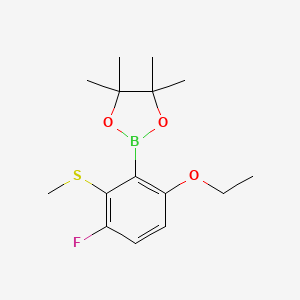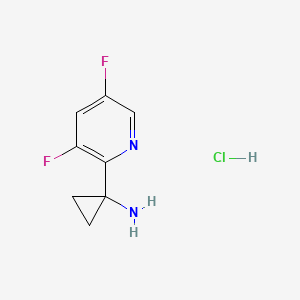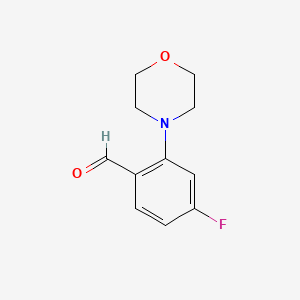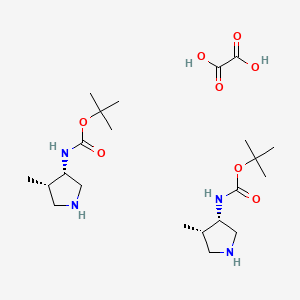
Tert-butyl ((3S,4S)-4-methylpyrrolidin-3-YL)carbamate hemioxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl ((3S,4S)-4-methylpyrrolidin-3-YL)carbamate hemioxalate is a chemical compound that features a tert-butyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ((3S,4S)-4-methylpyrrolidin-3-YL)carbamate hemioxalate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl ((3S,4S)-4-methylpyrrolidin-3-YL)carbamate hemioxalate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate group, using reagents like sodium hydride or sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium or potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide or sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Tert-butyl ((3S,4S)-4-methylpyrrolidin-3-YL)carbamate hemioxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-butyl ((3S,4S)-4-methylpyrrolidin-3-YL)carbamate hemioxalate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl ((3S,4S)-3-methoxypiperidin-4-yl)carbamate hemioxalate
- Tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate
Uniqueness
Tert-butyl ((3S,4S)-4-methylpyrrolidin-3-YL)carbamate hemioxalate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
Propiedades
Fórmula molecular |
C22H42N4O8 |
|---|---|
Peso molecular |
490.6 g/mol |
Nombre IUPAC |
tert-butyl N-[(3S,4S)-4-methylpyrrolidin-3-yl]carbamate;oxalic acid |
InChI |
InChI=1S/2C10H20N2O2.C2H2O4/c2*1-7-5-11-6-8(7)12-9(13)14-10(2,3)4;3-1(4)2(5)6/h2*7-8,11H,5-6H2,1-4H3,(H,12,13);(H,3,4)(H,5,6)/t2*7-,8+;/m00./s1 |
Clave InChI |
HTHJHVDFQSURBZ-WLRMBXFZSA-N |
SMILES isomérico |
C[C@H]1CNC[C@H]1NC(=O)OC(C)(C)C.C[C@H]1CNC[C@H]1NC(=O)OC(C)(C)C.C(=O)(C(=O)O)O |
SMILES canónico |
CC1CNCC1NC(=O)OC(C)(C)C.CC1CNCC1NC(=O)OC(C)(C)C.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


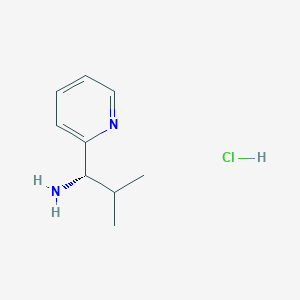

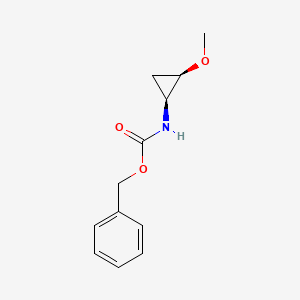
![(1S)-2'-[[(1-Methylethyl)amino]carbonyl][1,1'-binaphthalene]-2-carboxylic acid](/img/structure/B14024785.png)
![(8R)-1,4-Dithia-7-azaspiro[4.4]nonane-8-carboxylic acid hydrobromide](/img/structure/B14024791.png)
![(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate](/img/structure/B14024794.png)


![3-O-[2-(3,4-dichlorophenoxy)ethyl] 5-O-(1,3-dimorpholin-4-ylpropan-2-yl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14024805.png)
![Rel-(3aR,6R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-6-carboxylic acid](/img/structure/B14024811.png)
